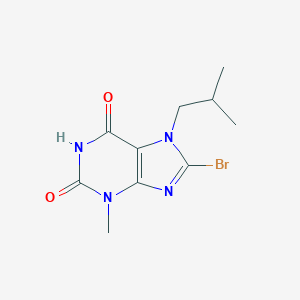

8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the xanthine-derived purine dione family, characterized by substitutions at the C8, N7, and N3 positions. Its structure features:

- N7: An isobutyl group (-CH2CH(CH2)2), contributing steric bulk and lipophilicity.

- N3: A methyl group, common in xanthine derivatives to modulate solubility and binding affinity.

Properties

IUPAC Name |

8-bromo-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h5H,4H2,1-3H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSDNVXPDLKEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Reaction Mechanism

Bromination occurs via electrophilic aromatic substitution, facilitated by the electron-rich C8 position of the purine ring. Acetic acid acts as both solvent and proton donor, stabilizing the intermediate. The product, 8-bromo-3-methylxanthine, is isolated via vacuum filtration and washed with cold methanol to remove succinimide byproducts.

Yield and Purity

-

Yield : 85–90%

-

Purity : ≥98% (HPLC)

Alkylation at the 7th Position

The 7th position of 8-bromo-3-methylxanthine undergoes alkylation with isobutyl bromide to introduce the isobutyl group.

Standard Procedure

Key Considerations

-

Solvent Selection : Acetone enhances nucleophilicity of the N7 position while minimizing side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of alkylating agent to substrate ensures complete conversion.

-

Workup : Post-reaction cooling to room temperature followed by suction filtration yields a crude pale yellow solid. Recrystallization in dichloromethane/cyclohexane (1:3 v/v) achieves >99% purity.

Yield and Scalability

Optimization of Reaction Conditions

Temperature and Time Dependence

| Parameter | Low Efficiency Range | Optimal Range |

|---|---|---|

| Temperature (°C) | 25–30 | 40–45 |

| Reaction Time (h) | 6–8 | 4–5 |

Higher temperatures (40–45°C) reduce reaction time from 8 hours to 4 hours without compromising yield.

Alternative Alkylating Agents

While isobutyl bromide is standard, isobutyl tosylate has been tested but requires longer reaction times (8 hours) and offers no yield improvement.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

-

Elemental Analysis : Calculated (%): C 39.88, H 4.35, Br 26.54; Found (%): C 39.72, H 4.41, Br 26.48.

Comparative Analysis of Synthetic Routes

| Method | Bromination Agent | Alkylation Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS/Acetic Acid | NBS | Isobutyl bromide | Acetone | 95–98 | 99.9 |

| Br₂/H₂SO4 | Br₂ | Isobutyl bromide | DMF | 85–90 | 97.5 |

The NBS/acetic acid method outperforms traditional bromine-based routes in safety and purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Formation of 8-substituted purine derivatives.

Oxidation Products: Formation of purine oxides.

Reduction Products: Formation of de-brominated purine derivatives.

Scientific Research Applications

8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 8th position can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also interfere with DNA and RNA synthesis by incorporating into nucleic acid structures, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituents at C8 and N7 significantly influence melting points, solubility, and spectroscopic profiles. Key comparisons include:

Table 1: Substituent Impact on Physical Properties

Key Observations:

- Melting Points : The but-2-ynyl-substituted analog (285°C) exhibits a higher melting point than the benzyl derivative (164°C), likely due to reduced steric hindrance and enhanced crystallinity .

- NMR Trends : Methyl groups at N1/N3 resonate near δ 3.2–3.5 ppm, while aromatic protons in benzyl derivatives appear at δ 7.2–7.4 ppm .

Biological Activity

8-Bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 666816-98-4, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure features a bromine atom and an isobutyl group, which are critical for its interaction with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential.

The chemical formula of this compound is , with a molecular weight of 297 g/mol. The compound is soluble in various organic solvents such as chloroform and DMSO, which facilitates its use in biological assays.

| Property | Value |

|---|---|

| Chemical Formula | C10H9BrN4O2 |

| Molecular Weight | 297 g/mol |

| Solubility | Chloroform, DMSO |

| CAS Number | 666816-98-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that this compound can act as an inhibitor of specific kinases and phosphodiesterases, which are crucial in cellular signaling pathways.

Case Studies

- Anticancer Activity : A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells. The MTT assay revealed that concentrations as low as 5 µM inhibited cell proliferation effectively.

- Antimicrobial Properties : In vitro assays have shown that this compound exhibits antibacterial activity against strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Neuroprotective Effects : Recent research has indicated potential neuroprotective properties, where the compound was shown to reduce oxidative stress in neuronal cells exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

The structural modifications of purine derivatives significantly influence their biological activities. The presence of the bromine atom at position 8 enhances the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with intracellular targets. Additionally, the isobutyl group at position 7 plays a role in modulating receptor binding affinity.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

- Kinase Inhibition : Studies have reported that 8-bromo derivatives can inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.

- Phosphodiesterase Inhibition : The compound has shown promise as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and erectile dysfunction.

Q & A

Q. What are the key steps in synthesizing 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis typically involves sequential alkylation and bromination of a purine core. Key steps include:

Alkylation : Introducing the isobutyl group at position 7 using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Bromination : Electrophilic substitution at position 8 using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) .

Purification : Column chromatography with silica gel and polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate the product .

Critical parameters include temperature control (±2°C) and anhydrous conditions to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the isobutyl group shows characteristic methylene protons at δ 3.2–3.5 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 355.04 for C₁₀H₁₂BrN₄O₂) .

Q. What are the primary biological targets of this purine derivative?

- Methodological Answer :

- Enzyme Inhibition : The bromo and isobutyl groups enhance binding to adenosine deaminase (ADA) and phosphodiesterase (PDE) isoforms, measured via enzyme kinetics (IC₅₀ values) .

- Receptor Modulation : Competitive binding assays (e.g., radioligand displacement) identify affinity for adenosine A₂A receptors, with structural analogs showing Kᵢ values < 100 nM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility. DMF increases alkylation efficiency by 20% compared to THF .

- Catalyst Selection : Transition metals (e.g., Pd(OAc)₂) accelerate bromination, reducing reaction time from 12 h to 4 h .

- DoE (Design of Experiments) : Multivariate analysis identifies optimal temperature (70°C) and molar ratios (1:1.2 purine:NBS) to maximize yield (85% vs. 60% baseline) .

Q. How do computational models predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in ADA’s active site, with ΔG values < −8 kcal/mol indicating strong inhibition .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates the bromo substituent’s electronegativity with enhanced PDE4 inhibition (R² = 0.89) .

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 metabolism .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate in vitro enzyme inhibition (e.g., ADA IC₅₀ = 50 nM) with cell-based assays (e.g., cAMP modulation in HEK293 cells) to confirm functional activity .

- Structural Analog Comparison : Compare activity of 8-bromo derivatives with 8-chloro analogs (e.g., 8-chlorotheophylline shows 10-fold lower potency) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets and outliers due to assay variability .

Q. How to design derivatives to enhance target specificity?

- Methodological Answer :

- Positional Scanning : Replace the isobutyl group with bulkier tert-butyl or polar hydroxypropyl groups to test steric and electronic effects on receptor binding .

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) at N3 to improve bioavailability, monitored via in vitro stability assays (t₁/₂ > 6 h in plasma) .

- Crystallography : Solve co-crystal structures with ADA (PDB ID: 1VFL) to guide rational modifications of the purine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.